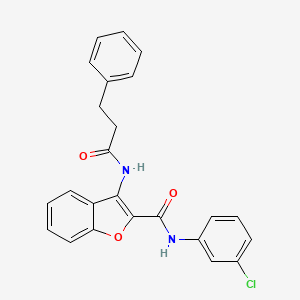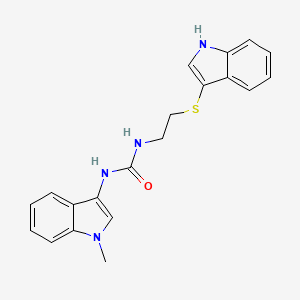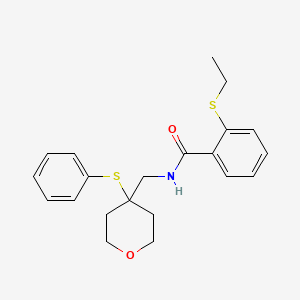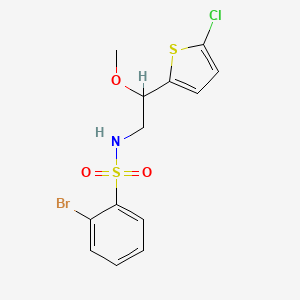![molecular formula C23H24N4O6 B2956799 3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2309624-85-7](/img/structure/B2956799.png)
3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,2,4-oxadiazole ring, a tetrahydroquinazoline ring, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Molecular Structure Analysis
The trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Applications De Recherche Scientifique
Anticancer Therapeutics
The trimethoxycinnamamide moiety within the compound’s structure is similar to that found in natural products with known anticancer properties . This suggests that the compound could be synthesized and tested for its efficacy against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) using assays like the MTT assay to determine its cytotoxicity .
Antimicrobial Agents
Compounds with a 1,2,4-oxadiazol ring have been reported to exhibit antimicrobial properties . This compound could be explored as a potential antimicrobial agent, possibly targeting resistant strains of bacteria or fungi, thereby contributing to the development of new antibiotics or antifungal medications.
Enzyme Inhibition
The presence of the trimethoxyphenyl (TMP) group in the compound’s structure indicates potential for enzyme inhibition . It could be studied for its ability to inhibit enzymes like Taq polymerase and telomerase, which are relevant in the context of cancer research and the study of cellular aging .
Biochemical Research
The compound’s structure suggests potential for biochemical research applications, particularly in the study of cell signaling pathways. For instance, it could be used to investigate the regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein and its phosphorylation, which are important in many cellular processes including cell division and differentiation .
Antioxidant Properties
Derivatives of cinnamic acid, which is structurally related to the compound , have shown antioxidant activities . Therefore, this compound could be synthesized and assessed for its ability to scavenge free radicals, which is valuable in the context of preventing oxidative stress-related diseases.
Mécanisme D'action
Target of Action
Compounds containing thetrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to their inhibition . For instance, TMP-bearing compounds have been known to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Based on the known targets of tmp-bearing compounds, it can be inferred that this compound may affect pathways related tocell division (through tubulin inhibition), protein folding (through Hsp90 inhibition), redox homeostasis (through TrxR inhibition), gene expression (through HLSD1 inhibition), signal transduction (through ALK2 and PDGFRβ inhibition), and drug efflux (through P-gp inhibition) .
Result of Action
Based on the known actions of tmp-bearing compounds, it can be inferred that this compound may haveanti-cancer effects (through inhibition of various targets), anti-fungal and anti-bacterial properties , antiviral activity , anti-parasitic effects , and may also exhibit anti-inflammatory , anti-Alzheimer , anti-depressant , and anti-migraine properties .
Propriétés
IUPAC Name |
3-propyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h6-9,11-12,15H,5,10,13H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVFBDPEMKKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O6+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2956716.png)
![5-chloro-N-[2-(4-fluorophenoxy)ethyl]-2-methoxybenzamide](/img/structure/B2956717.png)
![(2-Fluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2956718.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2956720.png)

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2956725.png)

![2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2956730.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)



